molecular formula C20H25NO B1392031 2-(4-Heptylbenzoyl)-6-methylpyridine CAS No. 1187170-42-8

2-(4-Heptylbenzoyl)-6-methylpyridine

Cat. No. B1392031
M. Wt: 295.4 g/mol
InChI Key: DHWCIHDWVFVVOR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-Heptylbenzoyl)-6-methylpyridine” would consist of a pyridine ring with a methyl group at the 2-position and a 4-heptylbenzoyl group at the 6-position. The exact structure and properties would depend on the specific arrangement of these groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Heptylbenzoyl)-6-methylpyridine” would depend on its specific structure. For example, similar compounds have a certain molecular weight and may have specific boiling and melting points .

Scientific Research Applications

  • Molecular and Crystal Structure Analysis :

    • Organic acid-base salts, including those with 2-amino-6-methylpyridine, have been characterized for their molecular and crystal structures. These studies provide insights into ionic structures, proton transfer, and supramolecular architectures involving hydrogen bonds and other noncovalent interactions (Thanigaimani et al., 2015).
  • Chemical Synthesis and Structural Study :

    • Synthesis of novel crown ethers using reactions involving 2-amino-6-methylpyridine has been investigated. These studies help in understanding the tautomeric equilibria and crystal structures of such compounds (Hayvalı et al., 2003).
  • Pharmacokinetics and Tissue Distribution :

    • Research on compounds structurally similar to 2-(4-Heptylbenzoyl)-6-methylpyridine, such as 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, highlights their potential as anti-fibrotic drugs. This includes analysis of pharmacokinetics, metabolism, and tissue distribution (Kim et al., 2008).
  • Antioxidant Activity and Molecular Docking :

    • Studies have been conducted on novel compounds such as 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, which are structurally related to 2-(4-Heptylbenzoyl)-6-methylpyridine. These explore molecular structures, antioxidant activities, DNA binding, and molecular docking studies (Yılmaz et al., 2020).

properties

IUPAC Name

(4-heptylphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-3-4-5-6-7-10-17-12-14-18(15-13-17)20(22)19-11-8-9-16(2)21-19/h8-9,11-15H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWCIHDWVFVVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Heptylbenzoyl)-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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